

Iodine-129 half-life and decay scheme for geochemical modeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodine-129*

Cat. No.: *B1233664*

[Get Quote](#)

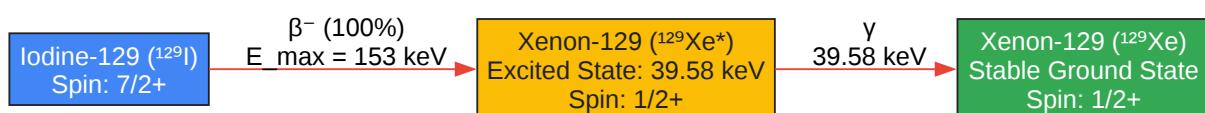
An In-depth Technical Guide on **Iodine-129**: Half-life and Decay Scheme for Geochemical Modeling

Introduction

Iodine-129 (129I) is a long-lived radioisotope of iodine with significant applications in geochemical modeling.^[1] Its exceptionally long half-life and mobility in the environment make it a powerful tracer for a variety of geological and hydrological processes.^{[1][2][3]} This guide provides a detailed overview of the nuclear decay properties of 129I and its use in geochemical research, intended for researchers, scientists, and professionals in related fields.

Core Decay Properties of Iodine-129

Iodine-129 is characterized by its long half-life and low-energy radioactive decay. It is produced both naturally in the atmosphere through cosmic ray interactions and anthropogenically through nuclear fission in reactors and weapons testing.^{[1][4]} While numerous radioactive isotopes of iodine exist, most have very short half-lives; for instance, 131I has a half-life of about 8 days.^[4] ^[5] In contrast, the persistence of 129I makes it a key radionuclide for long-term environmental studies and the safety assessment of nuclear waste repositories.^{[1][6][7][8][9]}


Data Presentation: Iodine-129 Decay Characteristics

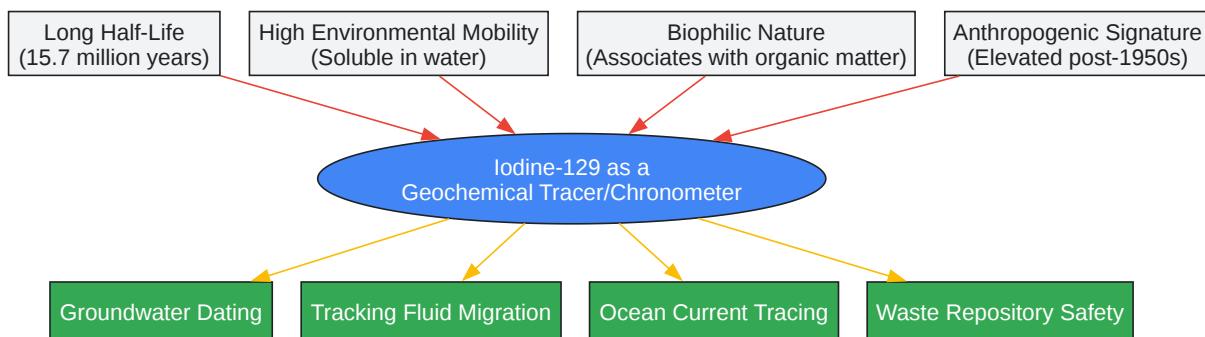
The fundamental decay properties of **Iodine-129** are summarized in the table below.

Property	Value
Half-life (t _{1/2})	15.7 million years[5][6][10][11]
Parent Nuclide	¹²⁹ I[1]
Daughter Nuclide	¹²⁹ Xe (stable)[1]
Decay Mode	Beta minus (β^-) emission[1][4][5][12][13][14]
Decay Energy (Q-value)	194 keV[1][14]
Beta (β^-) Max Energy	153 keV[15]
Beta (β^-) Average Energy	41.2 keV[15]
Gamma (γ) Energy	39.58 keV[13][15]
Specific Activity	6.59 x 10 ⁶ Bq/g[12]

Iodine-129 Decay Scheme

Iodine-129 undergoes 100% beta minus (β^-) decay to an excited state of its daughter nuclide, Xenon-129 (¹²⁹Xe).[13] During this process, a neutron in the ¹²⁹I nucleus is converted into a proton, releasing a beta particle (an electron) and an antineutrino. This transformation increases the atomic number by one, from 53 (Iodine) to 54 (Xenon), while the mass number (129) remains unchanged. The resulting ¹²⁹Xe nucleus is in an excited state at 39.58 keV above its ground state.[13] It promptly de-excites to the stable ground state by emitting a gamma ray (γ) with an energy of 39.58 keV.[13][15]

[Click to download full resolution via product page](#)


Decay scheme of **Iodine-129** to stable Xenon-129.

Applications in Geochemical Modeling

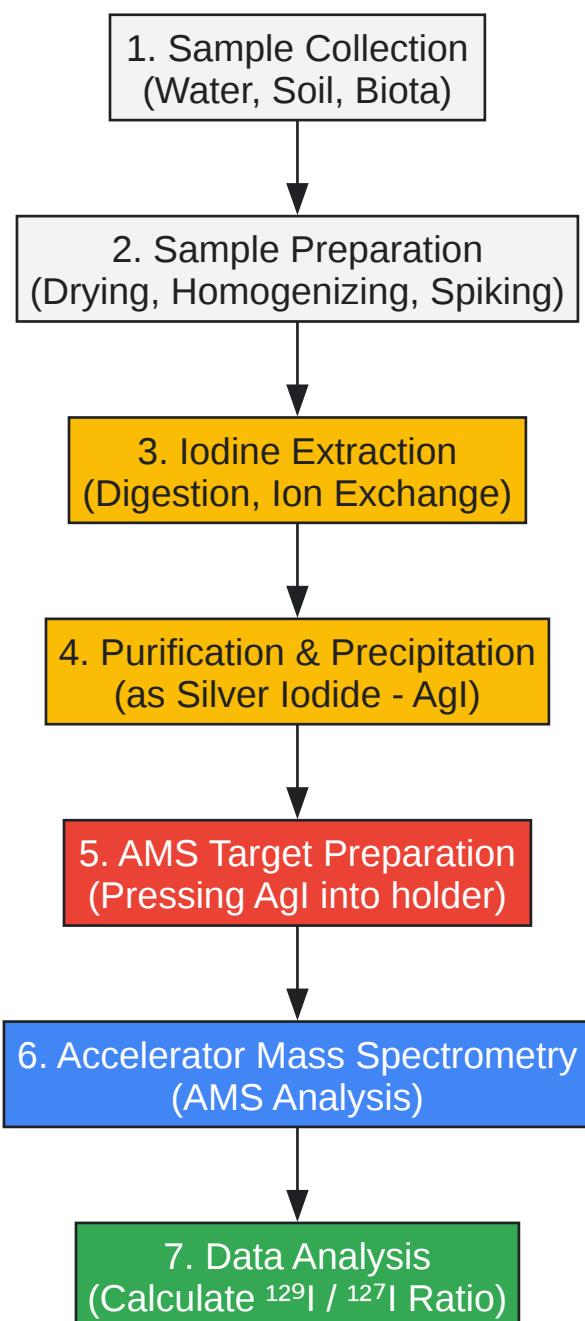
The unique properties of ^{129}I , namely its long half-life, high mobility in aqueous systems, and association with organic matter, make it an invaluable tool for geochemical modeling.[1][2][3] Anthropogenic releases from nuclear fuel reprocessing and weapons testing since the mid-20th century have significantly increased the ^{129}I inventory in the surface environment, creating a distinct isotopic signature that can be used for dating and tracing recent processes.[1][2]

Key applications include:

- **Groundwater Age Dating:** The $^{129}\text{I}/^{127}\text{I}$ ratio can be used to determine the age of groundwater, distinguishing between older waters containing only natural ^{129}I and younger waters impacted by anthropogenic releases.[1]
- **Hydrocarbon Migration:** As iodine is often associated with organic matter, ^{129}I serves as a tracer for hydrocarbon migration and the movement of related brines in sedimentary basins. [3][16]
- **Oceanography:** The long half-life and mobility of ^{129}I make it a useful transient tracer for tracking ocean currents and water mass movements.[6]
- **Radioactive Waste Disposal:** Geochemical models use ^{129}I data to assess the long-term safety of deep geological repositories for nuclear waste, predicting its potential migration and speciation over millennia.[7][8][9][17]

[Click to download full resolution via product page](#)

Logical relationship of **Iodine-129** properties to its geochemical applications.


Experimental Protocols

The primary analytical method for measuring ^{129}I in environmental samples is Accelerator Mass Spectrometry (AMS).^{[3][18]} This technique is necessary due to the very low concentrations of ^{129}I and the need to distinguish it from the stable isotope, ^{127}I . The general workflow involves several key steps from sample collection to final analysis.

Detailed Methodologies:

- Sample Collection and Preparation:
 - Water samples are collected in clean, sealed containers.
 - Soil, sediment, or biological samples are dried and homogenized.
 - A known amount of a stable iodine carrier (^{127}I) may be added to the sample to monitor chemical yield through the separation process.
- Iodine Extraction and Purification:
 - The goal is to isolate iodine from the sample matrix. This typically involves a combination of acid digestion, solvent extraction, or ion-exchange chromatography.
 - For water samples, iodine is often co-precipitated with silver chloride or passed through an anion-exchange resin.
 - For solid samples, combustion or alkaline leaching is used to release the iodine.
- Target Preparation for AMS:
 - The purified iodine is precipitated as silver iodide (AgI).^[6]
 - The AgI precipitate is washed, dried, and pressed into a target holder suitable for the ion source of the AMS system.
- AMS Measurement:

- The AgI target is bombarded with ions (typically Cesium) in the AMS ion source, creating negative iodine ions.
- These ions are accelerated to high energies (mega-electron volts).
- The accelerator and a series of magnets and detectors are used to separate ^{129}I from ^{127}I and other interfering isobars based on their mass-to-charge ratio and energy loss.
- The ratio of ^{129}I to ^{127}I is measured with high precision.

[Click to download full resolution via product page](#)

General experimental workflow for **Iodine-129** analysis via AMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Iodine-129 - Wikipedia [en.wikipedia.org]
- 2. $^{129}\text{I}/(127)\text{I}$ as a new environmental tracer or geochronometer for biogeochemical or hydrodynamic processes in the hydrosphere and geosphere: the central role of organo-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajsonline.org [ajsonline.org]
- 4. hpschapters.org [hpschapters.org]
- 5. Iodine | Radiation Protection | US EPA [energybc.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Geochemistry of long-lived radionuclides [inis.iaea.org]
- 9. KIT - INE - Departments / Research groups - Radioactive waste and barriers in repositories - Geochemical modeling [ine.kit.edu]
- 10. epa.gov [epa.gov]
- 11. Iodine Biogeochemical Cycle and Microbial Bioremediation of Radioactive Iodine-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine-129 - isotopic data and properties [chemlin.org]
- 13. Inhb.fr [Inhb.fr]
- 14. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 15. ezag.com [ezag.com]
- 16. researchgate.net [researchgate.net]

- 17. Radionuclide geochemistry evolution in the Long-term In-situ Test (LIT) at Grimsel Test Site (Switzerland) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Iodine-129 half-life and decay scheme for geochemical modeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233664#iodine-129-half-life-and-decay-scheme-for-geochemical-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com